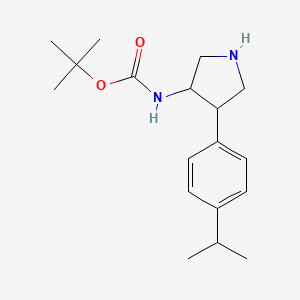

Tert-butyl (4-(4-isopropylphenyl)pyrrolidin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[4-(4-propan-2-ylphenyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-12(2)13-6-8-14(9-7-13)15-10-19-11-16(15)20-17(21)22-18(3,4)5/h6-9,12,15-16,19H,10-11H2,1-5H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFCDRDGDKHTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2CNCC2NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl (4-(4-isopropylphenyl)pyrrolidin-3-yl)carbamate generally involves:

- Formation of the pyrrolidine core or use of a preformed pyrrolidine derivative.

- Introduction of the 4-(4-isopropylphenyl) substituent via cross-coupling or nucleophilic substitution.

- Protection of the amine group with a tert-butyl carbamate (Boc) protecting group to yield the final carbamate.

This approach aligns with strategies for related carbamate compounds, where the Boc group is introduced to protect the nitrogen functionality during further synthetic manipulations.

Detailed Preparation Methods

Boc Protection of Pyrrolidine Derivatives

The Boc protecting group is commonly introduced by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions, often using triethylamine or sodium bicarbonate as a base. This step is crucial to protect the pyrrolidine nitrogen during subsequent functionalization.

- Typical conditions:

- Solvent: Dichloromethane or acetonitrile

- Temperature: 0°C to room temperature

- Reaction time: Several hours to overnight

- Workup: Aqueous extraction and purification by chromatography

For example, tert-butyl (3-methylpiperidin-3-yl)carbamate was synthesized by stirring the amine with Boc2O and triethylamine, followed by purification through silica gel chromatography.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection of pyrrolidine | Pyrrolidine derivative + Boc2O + triethylamine, DCM, 0°C to RT, overnight | 85-95 | Purification by silica gel chromatography |

| Cross-coupling arylation | Boc-protected pyrrolidine + aryl boronic acid/aryl halide + Pd catalyst or photoredox catalyst, RT | 50-90 | Photoredox flow methods reduce reaction time & waste |

| Workup and purification | Extraction with EtOAc, washing with water/brine, drying over Na2SO4, chromatography | - | Ensures removal of impurities and catalyst residues |

Research Findings and Analysis

- Catalyst Effects: Photoredox catalysts with tailored ligands improve reaction efficiency. Electron-rich aryl groups like 4-isopropylphenyl enhance yields due to favorable redox properties.

- Reaction Optimization: Continuous-flow photoredox catalysis offers superior control over irradiation and temperature, leading to reproducible and scalable synthesis.

- Safety and Sustainability: Avoiding organolithium reagents reduces hazards. Photoredox methods use visible light and milder reagents, aligning with green chemistry principles.

- Purification: Silica gel chromatography and reverse-phase flash chromatography are standard for isolating pure tert-butyl carbamate derivatives.

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Boc Protection | Reaction of pyrrolidine amine with Boc2O | High yield, mild conditions | Requires careful moisture control |

| Cross-Coupling (Suzuki/Negishi) | Coupling of halogenated pyrrolidine with aryl reagents | Versatile, well-established | Use of Pd catalysts, longer times |

| Photoredox Catalysis in Flow | Visible-light catalyzed decarboxylative arylation | Fast, scalable, mild, low catalyst load | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(4-isopropylphenyl)pyrrolidin-3-yl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis. Researchers utilize it to explore reaction mechanisms and develop new synthetic methodologies.

Biology

In biological studies, tert-butyl (4-(4-isopropylphenyl)pyrrolidin-3-yl)carbamate has been investigated for its enzyme inhibition properties. It can interact with specific enzymes or receptors, potentially altering their activity. Such interactions are crucial for understanding biochemical pathways and developing therapeutic agents.

Pharmaceutical Development

The compound's unique structure positions it as a candidate for drug development. Its potential role as an inhibitor in various biological processes makes it relevant in pharmaceutical research aimed at treating diseases through targeted enzyme modulation .

Case Studies

Several studies have highlighted the applications of this compound:

- Enzyme Inhibition Studies : Research has shown that derivatives of this compound can effectively inhibit specific enzymes involved in metabolic pathways, suggesting its potential use in drug formulations targeting metabolic disorders .

- Synthesis of Complex Molecules : In synthetic organic chemistry, this compound has been utilized in the creation of complex molecular architectures through multi-step synthesis processes, demonstrating its utility as a versatile building block .

Mechanism of Action

The mechanism of action of tert-butyl (4-(4-isopropylphenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of Boc-protected pyrrolidine/azetidine derivatives. Key analogues from recent studies include:

Key Comparative Insights

Impact of Core Heterocycle :

- The target compound’s pyrrolidine ring lacks the fused imidazopyridazine system seen in analogues from . This simplification reduces molecular weight (~306 vs. 410–424 g/mol) but may limit binding affinity to kinase targets like adaptor-associated kinase 1 (AAK1), which often require extended aromatic systems for interaction .

However, the latter substituents improve π-π stacking with kinase active sites, correlating with higher activity ratings (e.g., * for methoxypyridinyl derivatives) .

Boc Group Utility :

- The Boc group in all listed compounds serves as a transient protective moiety during synthesis. Its presence avoids undesired side reactions, but its removal (e.g., via acidolysis) is critical for generating active pharmacophores in drug candidates .

Stereochemical Considerations: The (3R,4S)-configuration of the target compound (specified in ) contrasts with racemic or uncharacterized stereochemistry in other analogues.

Research Findings and Mechanistic Implications

- Activity Trends : Analogues with imidazopyridazine cores and methoxypyridinyl groups exhibit superior activity in kinase inhibition assays, likely due to enhanced hydrogen bonding and hydrophobic interactions with AAK1 . The target compound’s simpler structure may prioritize synthetic accessibility over potency.

- Metabolic Stability : The tert-butyl group in Boc-protected compounds generally improves metabolic stability by shielding labile amines from oxidative enzymes, as observed in glutathione S-transferase studies involving tert-butyl-containing antioxidants .

Biological Activity

Tert-butyl (4-(4-isopropylphenyl)pyrrolidin-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, mechanisms of action, biological effects, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

Chemical Structure:

The compound features a tert-butyl group, an isopropylphenyl moiety, and a pyrrolidinyl group. Its IUPAC name is tert-butyl N-[4-(4-propan-2-ylphenyl)pyrrolidin-3-yl]carbamate, and its molecular formula is .

Synthesis:

The synthesis typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method is the Suzuki–Miyaura coupling reaction, which utilizes palladium catalysts to form carbon–carbon bonds efficiently .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulator, influencing various biochemical pathways. The exact mechanism can vary based on the target enzyme or receptor involved.

Biological Activity

Enzyme Inhibition:

Research indicates that compounds similar to this compound can inhibit enzymes such as acetylcholinesterase and β-secretase, which are relevant in neurodegenerative diseases like Alzheimer's . Such inhibition can prevent the aggregation of amyloid-beta peptides, thereby potentially mitigating neurodegeneration.

Cellular Effects:

In vitro studies have shown that related compounds can protect astrocytes from apoptosis induced by amyloid-beta peptides. This protective effect is mediated through the reduction of inflammatory cytokines such as TNF-α and free radicals .

Comparative Analysis

| Compound Name | Biological Activity | IC50 Values | Mechanism |

|---|---|---|---|

| M4 | Acetylcholinesterase inhibitor | 0.17 μM | Inhibits amyloid aggregation |

| This compound | Potential enzyme inhibitor | TBD | Modulates enzyme activity |

Case Studies and Research Findings

-

Neuroprotective Effects:

A study demonstrated that derivatives similar to this compound exhibited neuroprotective effects against oxidative stress in neuronal cells. The compound was shown to significantly reduce markers of cell death and inflammation in astrocyte cultures exposed to amyloid-beta . -

Pharmacological Applications:

The compound's unique structure allows it to serve as a scaffold for developing new drugs targeting cognitive disorders. Its ability to inhibit key enzymes involved in amyloidogenesis suggests it could be a candidate for further development in treating Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl (4-(4-isopropylphenyl)pyrrolidin-3-yl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a pyrrolidine precursor with a tert-butyl carbamate group under Boc-protection conditions. Key steps include:

- Hydrogenation : Use Pd/C under H₂ atmosphere for deprotection or reduction, as demonstrated in analogous carbamate syntheses .

- Purification : Column chromatography (silica gel, eluent gradient of ethyl acetate/hexane) is standard for isolating intermediates .

- Boc Protection : React the amine precursor with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine .

- Optimization Tips : Monitor reaction progress via TLC. Adjust solvent polarity (e.g., DMF for sluggish reactions) and temperature (room temp to 50°C) to improve yields.

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and Boc-group integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₉N₂O₂: 313.22 g/mol) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers or ensuring stereochemical purity in this compound?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers .

- Asymmetric Synthesis : Employ chiral auxiliaries or catalysts during pyrrolidine ring formation. For example, use (R)- or (S)-BINAP ligands in transition-metal-catalyzed reactions .

- Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra with known standards .

Q. How can computational tools predict physicochemical properties (e.g., LogP, pKa) to guide experimental design?

- Methodological Answer :

- Software : Use ChemAxon or ACD/Labs to calculate LogP (predicted ~2.67) and pKa (amine group ~13.75) .

- Molecular Dynamics (MD) : Simulate solubility in solvents (e.g., DCM vs. water) to optimize reaction media.

- Validation : Cross-check computational results with experimental measurements (e.g., shake-flask method for LogP) .

Q. What mechanistic insights are critical for troubleshooting low yields in coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd/C, Pd(OAc)₂, or Ni catalysts for Suzuki-Miyaura couplings with aryl halides .

- Acid/Base Additives : Additives like K₂CO₃ or acetic acid can stabilize intermediates in Boc-deprotection or coupling steps .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., tert-butyl alcohol from Boc cleavage) and adjust stoichiometry .

Q. How should researchers address contradictory data in published synthetic protocols or property measurements?

- Methodological Answer :

- Reproducibility Checks : Replicate methods under identical conditions (solvent, temperature, catalyst loading).

- Cross-Validation : Compare NMR chemical shifts or HPLC retention times with literature data for analogous compounds .

- Error Analysis : Use statistical tools (e.g., RSD%) to evaluate variability in purity assays or spectral data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.